1,1-Diethylguanidine;2,4,6-trinitrophenol
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Overview
Description
1,1-Diethylguanidine;2,4,6-trinitrophenol is a compound formed by the combination of 1,1-Diethylguanidine and 2,4,6-trinitrophenol. 1,1-Diethylguanidine is an organic compound with the molecular formula C5H13N3, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound with the molecular formula C6H3N3O7. The combination of these two compounds results in a complex with unique properties and applications.
Preparation Methods
The synthesis of 1,1-Diethylguanidine;2,4,6-trinitrophenol involves the reaction of 1,1-Diethylguanidine with 2,4,6-trinitrophenol under controlled conditions. The reaction typically takes place in an organic solvent, such as ethanol or methanol, at room temperature. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
1,1-Diethylguanidine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas, resulting in the formation of reduced derivatives.
Scientific Research Applications
1,1-Diethylguanidine;2,4,6-trinitrophenol has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on different biological systems.
Medicine: The compound is studied for its potential therapeutic applications and its interactions with biological targets.
Industry: It is used in the production of explosives, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 1,1-Diethylguanidine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,1-Diethylguanidine;2,4,6-trinitrophenol can be compared with other similar compounds, such as:
2,4,6-Trinitrotoluene (TNT): Both compounds are nitroaromatic explosives, but 2,4,6-trinitrophenol is more explosive than TNT.
2,4-Dinitrophenol: This compound is similar in structure but has different chemical and physical properties.
Nitrobenzene: Another nitroaromatic compound with distinct properties and applications.
This compound stands out due to its unique combination of properties from both 1,1-Diethylguanidine and 2,4,6-trinitrophenol, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
18240-92-1 |
---|---|
Molecular Formula |
C11H16N6O7 |
Molecular Weight |
344.28 g/mol |
IUPAC Name |
1,1-diethylguanidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H13N3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-8(4-2)5(6)7/h1-2,10H;3-4H2,1-2H3,(H3,6,7) |
InChI Key |
HEHVUAOILBAGMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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